molecular formula C11H13NO3 B1269209 3-(Butyrylamino)benzoic acid CAS No. 76209-00-2

3-(Butyrylamino)benzoic acid

Cat. No.: B1269209
CAS No.: 76209-00-2
M. Wt: 207.23 g/mol
InChI Key: ASXLJZIPYBUVFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyrylamino)benzoic acid can be achieved through a multi-step process. One common method involves the reaction of o-toluidine with butyric acid chloride, followed by bromination of the reaction product. The bromide obtained from this reaction is then reacted with carbon monoxide and methanol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butyrylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Butyrylamino)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Butyrylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes, including enzyme activity and gene expression. Its effects are mediated through binding to specific receptors and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butyrylamino)benzoic acid
  • 2-(Butyrylamino)benzoic acid
  • 3-(Acetylamino)benzoic acid

Uniqueness

3-(Butyrylamino)benzoic acid is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits enhanced biological activities and greater stability under various conditions .

Properties

IUPAC Name

3-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-4-10(13)12-9-6-3-5-8(7-9)11(14)15/h3,5-7H,2,4H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXLJZIPYBUVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351191
Record name 3-(butyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76209-00-2
Record name 3-(butyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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